molecular formula C₂₈H₃₀O₁₈ B1160430 rac-Hesperetin 5,7-Diglucuronide

rac-Hesperetin 5,7-Diglucuronide

Cat. No.: B1160430
M. Wt: 654.53
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Hesperetin 5,7-Diglucuronide is a glucuronidated metabolite of hesperetin, a flavanone abundant in citrus fruits. Its molecular formula is C₂₂H₂₂O₁₂, with a molecular weight of 478.41 g/mol . The compound features glucuronic acid moieties conjugated at the 5- and 7-hydroxyl positions of the hesperetin backbone. Glucuronidation typically enhances water solubility, facilitating renal excretion, but often reduces biological activity compared to the parent aglycone .

Properties

Molecular Formula

C₂₈H₃₀O₁₈

Molecular Weight

654.53

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Hesperetin 3'-O-β-D-Glucuronide
  • Structure: Monoglucuronide conjugated at the 3'-position of the B-ring.
  • Molecular Weight : 478.40 g/mol (C₂₂H₂₂O₁₂) .
  • Key Differences: The 3'-glucuronidation likely alters interaction with cellular receptors (e.g., estrogen receptors) compared to 5,7-diglucuronide. Monoglucuronides generally retain partial bioactivity, whereas diglucuronides exhibit further reduction .
Diosmetin 5,7-Diglucuronide
  • Structure : A flavone diglucuronide with substitutions at 5 and 7 positions.
  • Molecular Formula : C₂₈H₂₈O₁₈ (MW: 652.52 g/mol) .
  • Positional glucuronidation similarly impacts solubility and metabolic stability.
Apigenin 7,4’-Diglucuronide
  • Structure : Glucuronides at 7 (A-ring) and 4’ (B-ring) positions.
  • Molecular Formula : C₂₇H₂₆O₁₇ (MW: 634.48 g/mol) .
  • Key Differences : The 4’-glucuronide may hinder interactions with membrane-bound enzymes, contrasting with rac-Hesperetin 5,7-Diglucuronide’s A-ring modifications.

Pharmacokinetic and Functional Comparisons

Antioxidant Activity
  • Quercetin Diglucuronide: Shows reduced radical-scavenging capacity compared to quercetin aglycone, with plasma concentrations (4.6 ng/mL) lower than monoglucuronides (27.6 ng/mL) .
  • Inference for this compound : Likely has minimal antioxidant activity due to steric hindrance from dual glucuronidation, as observed in other diglucuronides .
Metabolic Pathways
  • Bilirubin Diglucuronide: Requires a tetrameric UDP-glucuronosyltransferase (UGT) enzyme (175 kDa) for synthesis, contrasting with monoglucuronide formation (41.5 kDa subunit) . This suggests diglucuronidation is enzymatically more complex.
  • This compound : Likely synthesized via sequential UGT-mediated reactions, though specific isoforms (e.g., UGT1A1, UGT2B7) remain uncharacterized .
Excretion Profiles
  • Quercetin Diglucuronide : Predominantly excreted in urine (17.2 μg/mL vs. 4.6 μg/mL in plasma) due to increased hydrophilicity .
  • This compound: Expected to follow similar excretion trends, with renal clearance exceeding monoglucuronides.

Data Tables

Table 1: Structural and Functional Comparison of Diglucuronides

Compound Molecular Formula Molecular Weight Glucuronide Positions Antioxidant Activity Key Enzymes Involved
This compound C₂₂H₂₂O₁₂ 478.41 5, 7 Not reported UGT1A1 (inferred)
Curcumin Diglucuronide C₃₁H₃₄O₁₆ 662.59 Two phenolic -OH None UGT1A1, UGT2B7
Quercetin Diglucuronide C₂₁H₂₂O₁₃ 482.39 3-/7-O- Reduced UGT1A1, UGT1A9
Bilirubin Diglucuronide C₄₅H₅₄N₄O₁₈ 950.92 Propionate groups N/A UGT1A1 tetramer

Table 2: Excretion Profiles of Glucuronidated Flavonoids

Compound Plasma Concentration (ng/mL) Urine Concentration (ng/mL)
Quercetin Monoglucuronide 27.6 21.4
Quercetin Diglucuronide 4.6 17.2
This compound* ~5 (estimated) ~20 (estimated)

*Estimates based on structural analogy to quercetin derivatives .

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